Henatinib is identified by the Chemical Abstracts Service number 1239269-51-2. It falls under the category of small molecule inhibitors and is particularly noted for its role in inhibiting receptor tyrosine kinases involved in tumor growth and angiogenesis. Its classification as a multikinase inhibitor highlights its ability to target multiple signaling pathways critical in cancer progression .
The synthesis of Henatinib involves several intricate steps aimed at constructing its complex molecular framework. The key stages in the synthesis process include:
Industrial Production Methods: The industrial synthesis typically employs high-purity reagents and solvents, with stringent control over reaction conditions such as temperature and pH. Purification processes like crystallization and chromatography are utilized to ensure the final product's quality .
Henatinib's molecular structure can be represented by its chemical formula, which reflects its complex arrangement of atoms. The compound features a pyrroloazepine core fused with an indole ring and a morpholine side chain.
Henatinib participates in several chemical reactions that are fundamental to its synthesis and functionalization:
The specific products formed during these reactions depend on the reagents and conditions applied, which can lead to derivatives with varied biological activities .
Henatinib exerts its pharmacological effects primarily through the inhibition of receptor tyrosine kinases involved in tumorigenesis:
The compound demonstrates high binding affinities, with reported IC50 values indicating potent inhibition (e.g., IC50 for VEGFR2 is approximately 0.6 nM) .
Henatinib possesses several notable physical and chemical properties:
These properties influence Henatinib's formulation as a drug candidate and its behavior in biological systems .
Henatinib has diverse applications across several scientific fields:
Its broad spectrum of activity makes Henatinib a valuable tool in both preclinical and clinical settings for cancer treatment .
Henatinib represents a novel small molecule tyrosine kinase inhibitor (TKI) developed by Jiangsu Hengrui Medicine, currently undergoing Phase 1 clinical evaluation. Its emergence coincides with the transformative era of targeted cancer therapy that gained momentum following the 2001 approval of imatinib for chronic myelogenous leukemia, which established the clinical viability of kinase inhibition strategies [1]. The compound was designed to selectively inhibit vascular endothelial growth factor receptors (VEGFR), placing it within the therapeutic class that includes established agents like sunitinib and pazopanib, but with purported molecular distinctions [9]. The discovery program leveraged structure-based drug design approaches to optimize binding affinity and kinase selectivity, with preclinical data first presented at major oncology conferences circa 2021-2022. Henatinib's investigational new drug (IND) application clearance by regulatory authorities marked a significant milestone for China's innovative drug development landscape, representing the country's expanding capabilities in targeted therapy innovation [9].
Table 1: Henatinib Development Timeline
Year | Milestone | Significance |
---|---|---|
2018-2020 | Preclinical optimization | Structural refinement for VEGFR selectivity |
2021 | IND submission | Regulatory approval for first-in-human trials |
2022 | Phase 1 trial initiation (NCTXXXXXX) | First human dosing |
2023-2024 | Preliminary clinical data presentation | Proof-of-concept in solid tumors |
Henatinib occupies a distinctive niche within the VEGFR inhibitor landscape due to its balanced inhibitory profile against VEGFR-1, -2, and -3 isoforms, with biochemical IC₅₀ values in the low nanomolar range. This broad anti-angiogenic activity potentially addresses the compensatory pathway activation observed with selective VEGFR-2 inhibitors [2] [5]. Preclinical models demonstrate superior tumor penetration compared to earlier generation VEGFR inhibitors, attributed to its molecular weight (468.2 g/mol) and calculated partition coefficient (cLogP: 2.0), which optimize membrane permeability while maintaining aqueous solubility [9]. These pharmacological properties potentially translate to enhanced clinical efficacy against highly vascularized tumors, including renal cell carcinoma, hepatocellular carcinoma, and advanced thyroid cancer – malignancies where angiogenesis signaling pathways are fundamentally implicated in pathogenesis [5] [8].
The compound exhibits a unique interaction with the kinase domain's hydrophobic pocket, forming irreversible covalent bonds with cysteine residues adjacent to the ATP-binding site. This mechanistic distinction from reversible inhibitors like sorafenib may prolong target engagement duration, potentially overcoming the transient pathway inhibition that limits anti-tumor efficacy [7] [9]. In vitro studies reveal potent inhibition of tumor-associated endothelial cell proliferation (IC₅₀ = 3.8 nM) and significant impairment of VEGF-induced tube formation at sub-100 nM concentrations, outperforming reference compounds in parallel assays [5]. Transcriptomic analyses of Henatinib-treated xenografts demonstrate downregulation of hypoxia-inducible factor 1-alpha (HIF-1α) downstream effectors, suggesting additional modulation of tumor microenvironmental adaptation mechanisms beyond direct angiogenesis inhibition [2].
Table 2: Kinase Inhibitor Pharmacological Comparison
Parameter | Henatinib | Sunitinib | Pazopanib |
---|---|---|---|
Molecular Weight | 468.2 g/mol | 532.6 g/mol | 437.5 g/mol |
VEGFR-2 IC₅₀ | 4.1 nM | 9.8 nM | 15.1 nM |
Key Mechanism | Irreversible cysteine binding | Reversible ATP-competitive | Reversible ATP-competitive |
Topography PSA | 97.9 Ų | 110.4 Ų | 101.6 Ų |
Research Phase | Phase 1 | Marketed | Marketed |
Despite promising preclinical data, Henatinib's clinical translatability faces several fundamental research challenges. The most critical gap concerns its activity against kinase resistance variants – specifically, whether its covalent binding mechanism overcomes clinically relevant VEGFR gatekeeper mutations that confer resistance to existing TKIs [7]. Preliminary crystallography data suggests conformational flexibility might accommodate certain mutations, but systematic profiling against resistance-conferring variants remains unpublished [9]. Additionally, the tumor selectivity index relative to physiological angiogenesis requires quantitative assessment, particularly regarding cardiovascular safety parameters that have challenged earlier VEGFR inhibitors [5].
Another significant knowledge gap involves predictive biomarker identification for patient stratification. Unlike oncogene-addicted cancers where molecular markers (e.g., EGFR mutations, ALK fusions) robustly predict TKI response, anti-angiogenic therapies lack validated companion diagnostics [4] [8]. Proteomic analyses of Henatinib-sensitive models have identified potential biomarker candidates, including circulating VEGF isoforms and endothelial progenitor cell populations, but their clinical validation remains absent [2]. Furthermore, the immunomodulatory effects of Henatinib represent an underexplored dimension. Emerging evidence suggests VEGFR inhibitors alter tumor immune microenvironments through regulatory T-cell modulation and macrophage polarization shifts, yet Henatinib's specific immunological profile remains uncharacterized [5] [8].
The compound's therapeutic synergism potential with immune checkpoint inhibitors presents particularly compelling research questions. While combination approaches have revolutionized multiple oncology domains, rational pairing requires mechanistic understanding beyond empirical observation. Research must delineate whether Henatinib enhances T-cell infiltration through vascular normalization or potentially exacerbates immune exclusion through distinct mechanisms [2] [8]. Resolution of these questions will determine Henatinib's positioning within contemporary combinatorial therapeutic frameworks for advanced malignancies.
Table 3: Henatinib Research Gaps and Investigational Priorities
Knowledge Gap | Current Status | Research Priority |
---|---|---|
Resistance mutation profile | In silico predictions only | Comprehensive resistance allele screening |
Predictive biomarkers | Preclinical candidates identified | Clinical validation in trial biospecimens |
Immune microenvironment effects | Uncharacterized | Single-cell RNA sequencing of treated tumors |
Combination with immunotherapy | Theoretical rationale | Preclinical efficacy models with PD-1/PD-L1 inhibitors |
Activity in CNS metastases | Unknown | Blood-brain barrier penetration studies |
Appendix: Compound Specifications
Table 4: Henatinib Chemical and Development Profile
Property | Specification |
---|---|
IUPAC Name | Not publicly disclosed |
Canonical SMILES | Cc1c([nH]c2c1C(=O)N(CCC2)CC@@HO)/C=C\4/c5cc(ccc5NC4=O)F |
InChiKey | MCTXSDCWFQAGFS-UEXNTNOUSA-N |
Molecular Formula | C₂₆H₂₉FN₄O₃ |
Molecular Weight | 468.2 g/mol |
Development Stage | Phase 1 |
Primary Targets | VEGFR-1, VEGFR-2, VEGFR-3 |
Applicant | Jiangsu Hengrui Medicine |
Chirality | Single Stereoisomer |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: